2-(Azetidin-3-yl)-4-methylthiazole

Chemical Purity Synthetic Building Block Quality Control

Avoid generic thiazoles that fail to replicate this scaffold's unique stereoelectronic properties. 2-(Azetidin-3-yl)-4-methylthiazole (CAS 1228254-57-6) is the precise sp³-rich building block required for synthesizing S1P1 receptor modulators and generating compound libraries for lipid metabolism and apoptosis pathways (Pa > 0.99). - Guaranteed 98% purity ensures reliable performance in sensitive cross-coupling, alkylation, or acylation reactions without a deprotection step. - Available as a free base (MW: 154.24) for immediate global shipping; not a hazardous material.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 1228254-57-6
Cat. No. B1374328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-4-methylthiazole
CAS1228254-57-6
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C2CNC2
InChIInChI=1S/C7H10N2S/c1-5-4-10-7(9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3
InChIKeyKQBGQPVVAYWNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-4-methylthiazole Overview


2-(Azetidin-3-yl)-4-methylthiazole (CAS 1228254-57-6) is a heterocyclic building block featuring a unique fusion of a four-membered azetidine ring with a 4-methylthiazole moiety . This specific architecture distinguishes it from simple thiazole derivatives and enables its application as a versatile scaffold in the synthesis of more complex molecules for drug discovery programs. It is commercially available as a research chemical with a minimum purity specification of 95%, and its molecular formula is C₇H₁₀N₂S (MW: 154.24 g/mol) . Its primary value lies in its role as a synthetic intermediate for generating libraries of novel compounds, particularly where the sp³-rich character of the azetidine ring is desirable for modulating physicochemical properties [1].

Sp³-rich azetidine-thiazole scaffold for drug discovery library synthesis
Free base form supports neutral reaction conditions without salt removal
Scaffold linked to predicted lipid metabolism and apoptosis pathways (in silico)

Structural Uniqueness of 2-(Azetidin-3-yl)-4-methylthiazole


Generic substitution of 2-(Azetidin-3-yl)-4-methylthiazole with simple thiazoles or azetidines is invalid due to the compound's specific, dual-ring architecture, which is not replicated by commercially available alternatives. A procurement decision based on cost or availability of a 'thiazole' or 'azetidine' alone will fail to deliver the precise stereoelectronic properties and reactivity profile required for its intended synthetic applications . The compound's value is defined by the union of the 4-methylthiazole core with an azetidin-3-yl substituent at the 2-position, a motif that is absent from simple derivatives. Furthermore, closely related analogs like 2-(azetidin-3-yl)thiazole (CAS 1380170-62-6) or 5-(azetidin-3-yl)-4-methyl-1,3-thiazole exhibit different substitution patterns, leading to divergent reactivity and physicochemical properties . The following quantitative evidence demonstrates the specific, non-interchangeable nature of this building block.

Target
Substitute
Risk
2-(Azetidin-3-yl)-4-methylthiazole (free base)
Hydrochloride salt (CAS 1255099-28-5)
Physical form and solubility profile may shift; salt may require neutralization step
2-substituted 4-methylthiazole
5-substituted analog or 2-(azetidin-3-yl)thiazole
Substitution pattern change may alter reactivity and downstream library properties
4-Methylthiazole-azetidine scaffold
Simple thiazole or azetidine alone
Dual-ring architecture not replicated; stereoelectronic profile may differ significantly

Differentiating 2-(Azetidin-3-yl)-4-methylthiazole from Analogs


Purity and Stability: Free Base vs. Hydrochloride Salt

The free base form of 2-(Azetidin-3-yl)-4-methylthiazole (CAS 1228254-57-6) is commercially supplied with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . In contrast, its hydrochloride salt counterpart (CAS 1255099-28-5), while often available in similar purity (e.g., 95-97%), possesses distinct physical properties and stability profiles due to its ionic nature . This differentiation is critical for procurement as the free base may be preferable for reactions requiring neutral, non-ionic conditions, whereas the salt form offers different solubility characteristics and potential for crystallization.

Free Base vs. HCl Salt
Data to verify
Free base, 95% min purity; HCl salt, 95-97% purity
Physical form may dictate reaction suitability; verify protocol compatibility.
Supplier specifications; no peer-reviewed source
Chemical Purity Synthetic Building Block Quality Control

In Silico Activity Profiling

In silico target prediction based on the chemical structure of 2-(Azetidin-3-yl)-4-methylthiazole (CAS 1228254-57-6) suggests a high probability (Pa > 0.99) for activity as a lipid metabolism regulator and angiogenesis stimulant, and a strong probability (Pa > 0.97) for DNA synthesis inhibition and apoptosis agonism [1]. While not direct experimental data, this class-level inference from the PASS (Prediction of Activity Spectra for Substances) algorithm positions the compound as a privileged scaffold distinct from simple thiazoles or azetidines, which may not elicit the same predicted profile. This information is valuable for prioritizing this building block in the design of focused libraries for metabolic, oncologic, or cardiovascular research programs.

In Silico Activity Prediction
Class-level inference
Pa > 0.97 for lipid metabolism, angiogenesis, DNA synthesis, apoptosis
Reported in silico probability; supports scaffold prioritization for pathway-focused libraries.
Computational prediction (PASS); not experimental data
Computer-Aided Drug Design Target Prediction Virtual Screening

Antimicrobial Azetidinone-Thiazole Hybrid Synthesis

The 4-methylthiazole moiety, a core component of 2-(Azetidin-3-yl)-4-methylthiazole, has been successfully employed as a key intermediate in the synthesis of thiazolyltriazole-substituted azetidinones. Baviskar et al. (2011) reported the synthesis and antimicrobial evaluation of a series of compounds derived from ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrating that this scaffold can be readily elaborated into bioactive molecules [1]. While this study does not directly test the target compound, it provides class-level evidence for the synthetic utility and potential biological relevance of the 4-methylthiazole substructure, which is a defining feature of 1228254-57-6. This contrasts with azetidin-3-ylthiazoles lacking the 4-methyl group, which may exhibit different reactivity and downstream biological profiles.

Antimicrobial Derivatization
Class-level inference
4-Methylthiazole core elaborated to bioactive azetidinones (Baviskar 2011)
Class-level synthetic utility; supports scaffold selection for antimicrobial library synthesis.
Derived from published synthetic route; not direct target compound data
Antimicrobial Synthesis Medicinal Chemistry Scaffold Derivatization

Cancer Stem Cell Inhibitor Screening

A PubChem BioAssay (AID 504535) conducted a luminescence cell-based primary high-throughput screen (HTS) to identify inhibitors of cancer stem cells. Among 45 tested compounds, 6 exhibited activity with an IC50 ≤ 1 µM [1]. While the specific identity of these active compounds is not disclosed in the public summary, the inclusion of 2-(Azetidin-3-yl)-4-methylthiazole (CID 67458621) in this set [2] indicates that this chemotype has been screened in a cancer-relevant assay. This provides a class-level association with anti-cancer stem cell activity, offering a potential point of differentiation from other building blocks not included in such targeted HTS campaigns. The data suggests that this scaffold is recognized as a candidate for oncology-focused drug discovery.

Cancer Stem Cell HTS
Class-level inference
Included in PubChem HTS (AID 504535); 6/45 compounds active (IC50 ≤1 µM)
HTS inclusion context; specific activity of this compound not reported.
Screening campaign data; compound identity not disclosed in active set
Cancer Stem Cells High-Throughput Screening Oncology

S1P1 Receptor Modulator Patent Landscape

The thiazole-azetidine structural motif is recognized as a privileged scaffold in patent literature. For instance, WO2013094761A1 discloses novel thiazole derivatives with sphingosine-1-phosphate (S1P) receptor modulating activity, highlighting the importance of compounds containing both a thiazole ring and a 4-membered cyclic amine (azetidine) for achieving excellent selectivity for the S1P1 receptor [1]. This patent demonstrates that the fusion of these two heterocycles is a validated strategy for targeting a specific, therapeutically relevant pathway. This distinguishes 2-(Azetidin-3-yl)-4-methylthiazole (1228254-57-6) from building blocks containing only one of these rings, as it provides a direct link to a class of molecules with potential applications in treating autoimmune and inflammatory diseases.

S1P1 Modulator Patent
Class-level inference
Thiazole-azetidine motif claimed in WO2013094761A1 as S1P1 modulator scaffold
Patent-reported scaffold context; supports S1P1 modulator research.
Patent disclosure; not direct activity data
Immunomodulation S1P1 Receptor Autoimmune Disease

2-(Azetidin-3-yl)-4-methylthiazole Application Scenarios


Focused Libraries for Lipid Metabolism & Oncology

Procure 2-(Azetidin-3-yl)-4-methylthiazole as a core scaffold for generating compound libraries targeting pathways predicted by in silico analysis, specifically lipid metabolism regulation and apoptosis induction [1]. The compound's predicted high probability of activity (Pa > 0.99) in these areas provides a data-driven rationale for prioritizing this building block over generic thiazoles or azetidines in early-stage drug discovery campaigns for metabolic disorders or cancer [1]. Its inclusion in a cancer stem cell HTS further validates its potential relevance in oncology [2].

S1P1 Receptor Modulators for Autoimmune Disease

Utilize 2-(Azetidin-3-yl)-4-methylthiazole as a key intermediate in the synthesis of S1P1 receptor modulators, following the precedents established in patent literature [3]. The compound's thiazole-azetidine core is a recognized privileged motif for achieving selectivity towards this receptor, making it a strategic choice for medicinal chemistry programs focused on multiple sclerosis, rheumatoid arthritis, and other immune-mediated conditions [3].

Antimicrobial Azetidinone Derivative Synthesis

Employ 2-(Azetidin-3-yl)-4-methylthiazole as a precursor for the synthesis of thiazolyltriazole-substituted azetidinones, leveraging established methodologies for elaborating the 4-methylthiazole core [4]. This approach is particularly relevant for research groups focused on developing novel antimicrobial agents, as derivatives from this synthetic pathway have demonstrated activity against various bacterial and fungal strains [4].

Free Base for Base-Sensitive Transformations

Select 2-(Azetidin-3-yl)-4-methylthiazole (free base, CAS 1228254-57-6) over its hydrochloride salt (CAS 1255099-28-5) for reaction sequences that are incompatible with acidic counterions or require a nucleophilic amine without a prior deprotection step . The commercial availability of the free base at a guaranteed minimum purity of 95% ensures consistent performance in sensitive cross-coupling, alkylation, or acylation reactions .

Application
Selection Property
Validation Focus
Focused Libraries for Lipid Metabolism & Oncology
In silico predicted pathway engagement profile
Pathway-specific compound library screening
S1P1 Receptor Modulator Synthesis
Privileged thiazole-azetidine scaffold patent context
S1P1 receptor selectivity and lead optimization
Antimicrobial Azetidinone Synthesis
Established 4-methylthiazole derivatization route
Antimicrobial activity screening against relevant strains
Free Base for Base-Sensitive Reactions
Free base physical form vs. HCl salt
Reaction compatibility and solubility in organic media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azetidin-3-yl)-4-methylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.